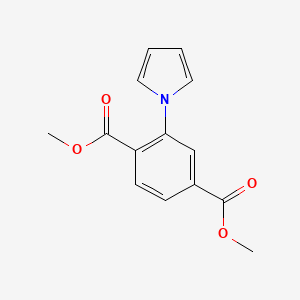
dimethyl 2-(1H-pyrrol-1-yl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a chemical compound with the molecular formula C14H13NO4 . It is also known as DPT or pyrrolidine.
Molecular Structure Analysis
Dimethyl 2-(1H-pyrrol-1-yl)terephthalate contains a total of 33 bonds; 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 ester groups .Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Dimethyl terephthalate (DMT) is primarily used in the manufacture of polyesters and industrial plastics. Its widespread application raises concerns about environmental impact due to global use. A study on the esterase gene dmtH from Sphingobium sp. C3 shows promise in transforming DMT to mono-methyl terephthalate (MMT), a less toxic form. This biotransformation is crucial for reducing DMT toxicity in the environment. The process not only transforms DMT but potentially other p-phthalic acid esters, demonstrating the role of microorganisms in mitigating environmental pollutants (Cheng et al., 2020).
Polymer Synthesis and Material Science
DMT undergoes polycondensation with 1,4-butanediol, facilitated by various catalysts like Bi2O3 and bismuth(III) acetate, to create telechelic poly(butylene terephthalate)s. These polymers, characterized by high molecular weights and specific end groups, have significant implications in creating materials with tailored properties for industrial applications (Kricheldorf et al., 2005).
Crystallization and Chemical Reactions
The interaction of DMT with organic salts, such as sodium o-chlorobenzoate, has been studied to understand the crystallization behavior of poly(ethylene terephthalate) (PET). This research provides insights into the nucleating effects of organic salts on PET, which is crucial for enhancing the material properties of PET-based products (Legras et al., 1986).
Recycling and Sustainability
Methanolic pyrolysis (methanolysis) of PET under microwave irradiation offers an energy-efficient recycling method. This approach, utilizing DMT as a main product, supports the recycling of PET wastes, highlighting an important application in sustainability and waste management (Siddiqui et al., 2012).
Antimicrobial Properties
A novel series of pyrrole derivatives, including compounds related to dimethyl 2-(1H-pyrrol-1-yl)terephthalate, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of pyrrole chalcone derivatives as significant antimicrobial agents, contributing to the development of new therapeutic tools (Hublikar et al., 2019).
Propiedades
IUPAC Name |
dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDCAFTNWRPCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(1H-pyrrol-1-yl)terephthalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

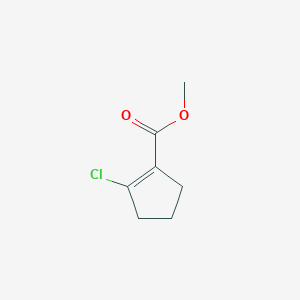

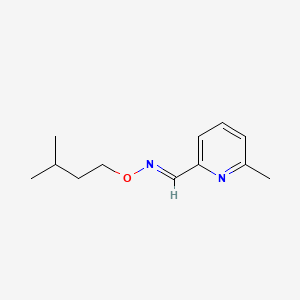

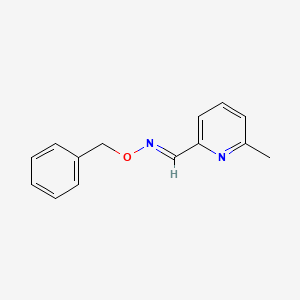
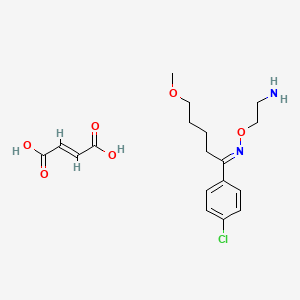
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

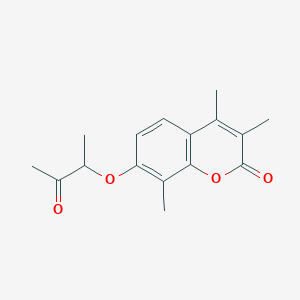
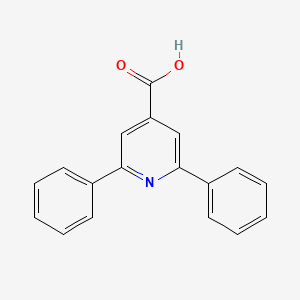
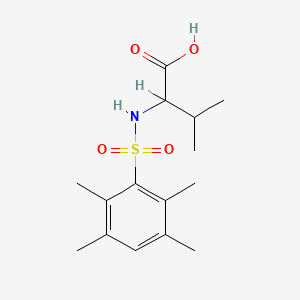
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)